1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione
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Overview
Description
1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione is a chemical compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of bromine or bromine-containing reagents, organic solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards. The choice of solvents, reagents, and reaction conditions is carefully selected to minimize environmental impact and ensure cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or modify the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents, leading to the formation of diverse derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-4-methyl-3-nitropyridine: Shares the bromine and methoxy groups but differs in the presence of a nitro group and pyridine ring.
5-Bromo-2-methoxypyridin-3-amine: Contains a bromine and methoxy group with an amine substituent on a pyridine ring.
5-Bromo-2-methoxypyridin-3-ol: Similar structure with a hydroxyl group instead of an amine
Uniqueness
1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione is unique due to its diazinane-2,4-dione moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C12H13BrN2O3 |
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Molecular Weight |
313.15 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H13BrN2O3/c1-7-5-10(18-2)9(6-8(7)13)15-4-3-11(16)14-12(15)17/h5-6H,3-4H2,1-2H3,(H,14,16,17) |
InChI Key |
YGOXTSYLUSWVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N2CCC(=O)NC2=O)OC |
Origin of Product |
United States |
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